- Structure-Based Design of Inhibitors of the Aspartic Protease Endothiapepsin by Exploiting Dynamic Combinatorial Chemistry, Angewandte Chemie, 2014, 53(12), 3259-3263

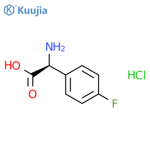

Cas no 916602-09-0 (Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride)

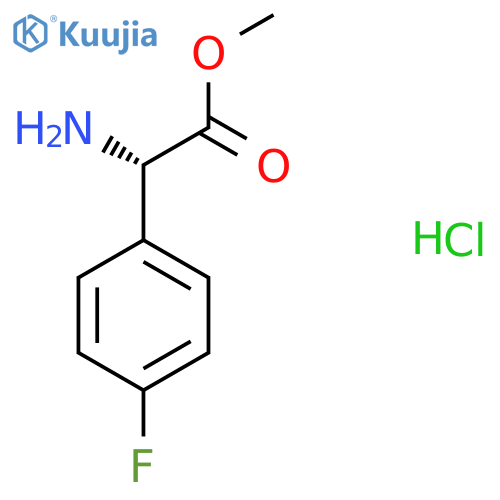

916602-09-0 structure

Nome do Produto:Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride

N.o CAS:916602-09-0

MF:C9H11ClFNO2

MW:219.640545129776

MDL:MFCD12910960

CID:2625021

PubChem ID:57415665

Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride Propriedades químicas e físicas

Nomes e Identificadores

-

- (S)-Methyl 2-amino-2-(4-fluorophenyl)acetate HCl

- Methyl (2S)-amino(4-fluorophenyl)acetate--hydrogen chloride (1/1)

- Methyl L-2-(4-fluorophenyl)glycinate HCl

- DTXSID00725443

- MFCD12910960

- (S)-methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride

- METHYL (2S)-2-AMINO-2-(4-FLUOROPHENYL)ACETATE HYDROCHLORIDE

- SCHEMBL1432766

- 916602-09-0

- CS-0139585

- A915421

- Benzeneacetic acid, a-amino-4-fluoro-, methyl ester, hydrochloride(1:1), (aS)-

- (S)-methyl2-amino-2-(4-fluorophenyl)acetatehydrochloride

- AS-38094

- methyl (2S)-2-amino-2-(4-fluorophenyl)acetate;hydrochloride

- Methyl L-2-(4-fluorophenyl)glycinate hydrochloride

- (S)-2-(4-Fluorophenyl)glycine methyl ester hydrochloride

- Methyl (2S)-amino(4-fluorophenyl)ethanoate hydrochloride

- Methyl (S)-2-amino-2-(4-fluorophenyl)acetate hydrochloride

- AKOS027321259

- Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride

-

- MDL: MFCD12910960

- Inchi: 1S/C9H10FNO2.ClH/c1-13-9(12)8(11)6-2-4-7(10)5-3-6;/h2-5,8H,11H2,1H3;1H/t8-;/m0./s1

- Chave InChI: JLGSKYIBZLQSFR-QRPNPIFTSA-N

- SMILES: Cl.FC1C=CC(=CC=1)[C@@H](C(=O)OC)N

Propriedades Computadas

- Massa Exacta: 219.0462344g/mol

- Massa monoisotópica: 219.0462344g/mol

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 1

- Contagem de aceitadores de ligações de hidrogénio: 3

- Contagem de Átomos Pesados: 14

- Contagem de Ligações Rotativas: 3

- Complexidade: 179

- Contagem de Unidades Ligadas Covalentemente: 2

- Contagem de Estereocentros Átomos Definidos: 1

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Superfície polar topológica: 52.3Ų

Propriedades Experimentais

- Cor/Forma: Solid

Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride Informações de segurança

- Palavra de Sinal:Warning

- Declaração de perigo: H302;H315;H319;H335

- Declaração de Advertência: P280;P305+P351+P338

- Condição de armazenamento:2-8 °C

Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| AstaTech | 64180-5/G |

METHYL L-2-(4-FLUOROPHENYL)GLYCINATE HCL |

916602-09-0 | 97% | 5g |

$173 | 2023-09-16 | |

| AstaTech | 64180-25/G |

METHYL L-2-(4-FLUOROPHENYL)GLYCINATE HCL |

916602-09-0 | 97% | 25g |

$477 | 2023-09-16 | |

| AstaTech | 64180-1/G |

METHYL L-2-(4-FLUOROPHENYL)GLYCINATE HCL |

916602-09-0 | 97% | 1g |

$53 | 2023-09-16 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S53090-1g |

Methyl (2S)-2-amino-2-(4-fluorophenyl)acetate,hydrochloride |

916602-09-0 | 97% | 1g |

¥909.0 | 2024-07-19 | |

| Advanced ChemBlocks | M22709-1G |

(S)-Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride |

916602-09-0 | 97% | 1G |

$155 | 2023-09-15 | |

| 1PlusChem | 1P00IHAG-1g |

Benzeneacetic acid, a-amino-4-fluoro-, methyl ester, hydrochloride(1:1), (aS)- |

916602-09-0 | 98% | 1g |

$39.00 | 2025-03-01 | |

| A2B Chem LLC | AI61416-10g |

Methyl L-2-(4-fluorophenyl)glycinate HCl |

916602-09-0 | 98% | 10g |

$282.00 | 2024-07-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1210225-250mg |

(S)-Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride |

916602-09-0 | 97% | 250mg |

¥274.00 | 2024-04-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1210225-10g |

(S)-Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride |

916602-09-0 | 97% | 10g |

¥3951.00 | 2024-04-25 | |

| abcr | AB307373-1g |

Methyl L-2-(4-fluorophenyl)glycinate hydrochloride, 97% (H-L-Phg(4-F)-OMe.HCl); . |

916602-09-0 | 97% | 1g |

€141.50 | 2024-04-16 |

Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride Método de produção

Método de produção 1

Condições de reacção

1.1 Solvents: Methanol , Water ; 16 h, rt

2.1 Reagents: Hydrochloric acid Solvents: Water ; 5 h, reflux

3.1 Reagents: Hydrochloric acid ; 12 h, rt → reflux

2.1 Reagents: Hydrochloric acid Solvents: Water ; 5 h, reflux

3.1 Reagents: Hydrochloric acid ; 12 h, rt → reflux

Referência

Método de produção 2

Condições de reacção

1.1 Reagents: Thionyl chloride Solvents: Methanol ; rt; overnight, rt → reflux

Referência

- NiH-Catalyzed Remote Asymmetric Hydroalkylation of Alkenes with Racemic α-Bromo Amides, Angewandte Chemie, 2019, 58(6), 1754-1758

Método de produção 3

Condições de reacção

1.1 Reagents: Hydrochloric acid Solvents: Water ; 5 h, reflux

2.1 Reagents: Hydrochloric acid ; 12 h, rt → reflux

2.1 Reagents: Hydrochloric acid ; 12 h, rt → reflux

Referência

- Structure-Based Design of Inhibitors of the Aspartic Protease Endothiapepsin by Exploiting Dynamic Combinatorial Chemistry, Angewandte Chemie, 2014, 53(12), 3259-3263

Método de produção 4

Condições de reacção

1.1 Reagents: Hydrochloric acid Solvents: Water ; 4 h, 90 °C

2.1 Solvents: Methanol , Water ; 16 h, rt

2.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Methanol ; rt

3.1 Reagents: Hydrochloric acid Solvents: Water ; 3 - 4 h, 90 °C

4.1 Reagents: Hydrochloric acid Solvents: Water ; 12 h, 85 °C

2.1 Solvents: Methanol , Water ; 16 h, rt

2.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Methanol ; rt

3.1 Reagents: Hydrochloric acid Solvents: Water ; 3 - 4 h, 90 °C

4.1 Reagents: Hydrochloric acid Solvents: Water ; 12 h, 85 °C

Referência

- Asymmetric Strecker Synthesis of α-Arylglycines, Journal of Organic Chemistry, 2011, 76(15), 6038-6047

Método de produção 5

Condições de reacção

1.1 Reagents: Hydrochloric acid Solvents: Water ; 12 h, 85 °C

Referência

- Asymmetric Strecker Synthesis of α-Arylglycines, Journal of Organic Chemistry, 2011, 76(15), 6038-6047

Método de produção 6

Condições de reacção

1.1 Solvents: Methanol , Water ; 16 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Methanol ; rt

2.1 Reagents: Hydrochloric acid Solvents: Water ; 3 - 4 h, 90 °C

3.1 Reagents: Hydrochloric acid Solvents: Water ; 12 h, 85 °C

1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Methanol ; rt

2.1 Reagents: Hydrochloric acid Solvents: Water ; 3 - 4 h, 90 °C

3.1 Reagents: Hydrochloric acid Solvents: Water ; 12 h, 85 °C

Referência

- Asymmetric Strecker Synthesis of α-Arylglycines, Journal of Organic Chemistry, 2011, 76(15), 6038-6047

Método de produção 7

Condições de reacção

1.1 Reagents: Hydrochloric acid ; 12 h, rt → reflux

Referência

- Structure-Based Design of Inhibitors of the Aspartic Protease Endothiapepsin by Exploiting Dynamic Combinatorial Chemistry, Angewandte Chemie, 2014, 53(12), 3259-3263

Método de produção 8

Condições de reacção

1.1 Reagents: Thionyl chloride Solvents: Methanol ; 0 °C; 10 min, 0 °C; 2 h, 0 °C → 75 °C

Referência

- ((S)-3-Mercapto-2-methylpropanamido)acetic acid derivatives as metallo-β-lactamase inhibitors: Synthesis, kinetic and crystallographic studies, European Journal of Medicinal Chemistry, 2018, 145, 649-660

Método de produção 9

Condições de reacção

1.1 Reagents: Hydrochloric acid Solvents: Water ; 3 - 4 h, 90 °C

2.1 Reagents: Hydrochloric acid Solvents: Water ; 12 h, 85 °C

2.1 Reagents: Hydrochloric acid Solvents: Water ; 12 h, 85 °C

Referência

- Asymmetric Strecker Synthesis of α-Arylglycines, Journal of Organic Chemistry, 2011, 76(15), 6038-6047

Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride Raw materials

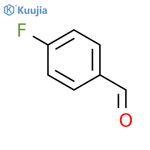

- 4-Fluorobenzaldehyde

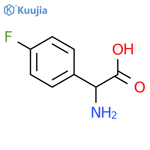

- (S)-2-Amino-2-(4-fluorophenyl)acetic acid

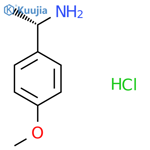

- (S)-1-(4-Methoxyphenyl)ethanamine hydrochloride

- L-P-Fluorophenylglycine Hydrochloride

Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride Preparation Products

Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride Literatura Relacionada

-

Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089

-

Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981

-

4. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228

-

Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924

916602-09-0 (Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride) Produtos relacionados

- 1803599-51-0(2-(2,4-difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride)

- 1965192-97-5(1H-1,2,3-Triazole-4-methanol, 1-(3-chloro-5-fluorophenyl)-α-ethyl-)

- 1184369-27-4([(1-Methyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid)

- 2228533-75-1(4-methyl-2-(oxiran-2-yl)pyridine)

- 1251343-66-4(3-(6-methylpyridin-2-yl)oxypropan-1-amine)

- 76578-71-7((R)-Quizalofop Methyl)

- 1261397-74-3(Metronidazole-D4 Hydrochloride)

- 1805552-33-3(4-(Difluoromethyl)-6-methyl-2-nitropyridine-3-carboxylic acid)

- 2548997-53-9(1-(4-{[1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-(propan-2-yl)piperazine)

- 1909293-83-9(rac-(3aR,7aS)-octahydrofuro3,2-cpyridine)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:916602-09-0)Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride

Pureza:99%

Quantidade:5g

Preço ($):155.0